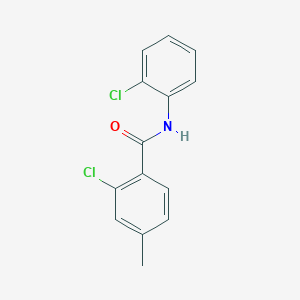![molecular formula C13H10N4O B5873348 2-[5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B5873348.png)
2-[5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]phenol, commonly known as PTT, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. PTT is a triazole derivative that has been synthesized using several methods, and its mechanism of action and biochemical and physiological effects have been investigated to explore its potential applications.
Mécanisme D'action
The mechanism of action of PTT is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. PTT has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. PTT has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes and inhibiting their metabolic pathways.
Biochemical and Physiological Effects:
PTT has been shown to have several biochemical and physiological effects, including the inhibition of various enzymes and proteins, the induction of apoptosis in cancer cells, and the inhibition of cell proliferation. PTT has also been shown to have antifungal and antibacterial properties and to be a potential fluorescent probe for the detection of metal ions.
Avantages Et Limitations Des Expériences En Laboratoire
PTT has several advantages for lab experiments, including its high stability and solubility in water and organic solvents. PTT is also relatively easy to synthesize using several methods. However, PTT has some limitations for lab experiments, including its potential toxicity and the need for further investigation of its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on PTT, including the investigation of its potential applications in drug delivery systems, the development of new synthetic methods for PTT, and the exploration of its potential use as a fluorescent probe for the detection of metal ions. Further studies are also needed to determine the potential side effects and toxicity of PTT and to investigate its mechanism of action in more detail.
Méthodes De Synthèse
PTT can be synthesized using several methods, including the reaction of 2-aminopyridine with 3,5-dibromo-4-hydroxybenzaldehyde, followed by cyclization with sodium azide and reduction with sodium borohydride. Another method involves the reaction of 2-aminopyridine with 4-hydroxybenzaldehyde, followed by cyclization with sodium azide and reduction with sodium borohydride. PTT can also be synthesized using the Huisgen cycloaddition reaction between 2-azido-5-(2-pyridinyl)-1H-1,2,4-triazole and 4-hydroxybenzaldehyde.
Applications De Recherche Scientifique
PTT has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, PTT has been investigated for its anticancer, antifungal, and antibacterial properties. PTT has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a corrosion inhibitor for metal surfaces. In analytical chemistry, PTT has been used as a reagent for the determination of trace amounts of copper ions in water samples.
Propriétés
IUPAC Name |
2-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c18-11-7-2-1-5-9(11)12-15-13(17-16-12)10-6-3-4-8-14-10/h1-8,18H,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHFGQFLZWWLPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=N2)C3=CC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-ethylphenoxy)acetyl]pyrrolidine](/img/structure/B5873284.png)
![N-[3-(methoxymethyl)phenyl]-3-phenylpropanamide](/img/structure/B5873287.png)
![N-{[ethyl(phenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5873288.png)

![N-[2-[2-(3-hydroxybenzylidene)hydrazino]-2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)ethyl]benzamide](/img/structure/B5873294.png)

![4-(3-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B5873305.png)
![2-methyl-N-[2-(4-morpholinyl)phenyl]-3-nitrobenzamide](/img/structure/B5873311.png)
![3-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B5873323.png)
![1-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B5873324.png)
